molecular formula C11H10N2S B2407525 2-Thiophenecarbaldehyde phenylhydrazone CAS No. 39677-96-8

2-Thiophenecarbaldehyde phenylhydrazone

Cat. No. B2407525
CAS RN: 39677-96-8
M. Wt: 202.28
InChI Key: ROJRSTYMUAGWKC-FMIVXFBMSA-N
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Description

2-Thiophenecarbaldehyde phenylhydrazone is a chemical compound with the linear formula C11H10N2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H10N2S . It has a molecular weight of 202.28 .

Scientific Research Applications

Corrosion Inhibition

2-Thiophenecarbaldehyde phenylhydrazone derivatives are studied for their potential in corrosion inhibition. For instance, 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone (TBCP) has shown effectiveness as a corrosion inhibitor for steel in acidic solutions. It acts primarily as a cathodic inhibitor and demonstrates increased efficiency with higher concentrations (Bouklah et al., 2005).

Material Synthesis and Characterization

The compound has been involved in the synthesis and characterization of materials and complexes. For instance, complexes with various metals such as copper(II), nickel(II), cobalt(II), and others have been prepared using thiophene derivatives as ligands. These complexes are characterized using various techniques like infrared, mass spectra, and magnetic moment measurements, indicating their potential in material science (Fouda et al., 2008).

Nematicidal Activity

Aryl hydrazones, including phenylhydrazones of thiophene-2-carboxyaldehyde, have been synthesized and assayed for their nematicidal activity against the root-knot nematode Meloidogyne incognita. The study suggests that these compounds may serve as potential leads in the discovery and synthesis of new nematicidal agents (Eloh et al., 2015).

Flexible Substrate Material

Phenyl-thiophene-2-carbaldehyde compounds have been utilized in the development of novel flexible substrate materials. These materials show significant mechanical flexibility and light weight, and their optical and microwave characteristics suggest their applicability in various fields, including electronics (Rahman et al., 2016).

Cytotoxicity and Biological Applications

Some studies focus on the cytotoxicity of thiophene derivatives, indicating their potential in medical and biological applications. For instance, the coupling of thiophene-2-carbaldehyde derivatives with certain elements can enhance the cytotoxicity of the ligand, suggesting their role in distinguishing between different types of cells (Zhang et al., 2015).

Solvation Studies

Research has been conducted to understand the solvation behavior of thiophene- and furan-2-carboxaldehyde phenylhydrazone derivatives in different solvent mixtures. This knowledge is crucial for designing and optimizing various chemical processes and understanding the behavior of these compounds in different environments (Alvarado et al., 2013).

Safety and Hazards

Sigma-Aldrich provides 2-Thiophenecarbaldehyde phenylhydrazone as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users must assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-[(E)-thiophen-2-ylmethylideneamino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-2-5-10(6-3-1)13-12-9-11-7-4-8-14-11/h1-9,13H/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJRSTYMUAGWKC-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39677-96-8
Record name 2-THIOPHENECARBOXALDEHYDE PHENYLHYDRAZONE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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